Chelidimerine

Overview

Description

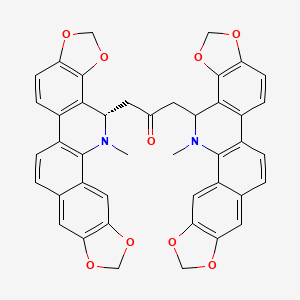

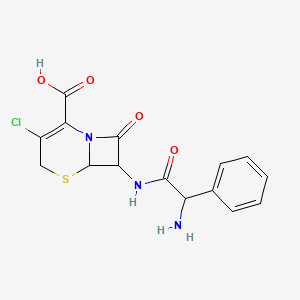

Chelidimerine is a new alkaloid from Chelidonium Majus . It is an isoquinoline alkaloid of the benzophenanthridine type . The chemical formula of Chelidimerine is C43H32N2O9 .

Molecular Structure Analysis

The Chelidimerine molecule contains a total of 97 bonds . It includes 65 non-H bonds, 35 multiple bonds, 4 rotatable bonds, 1 double bond, 34 aromatic bonds, 4 five-membered rings, 8 six-membered rings, 4 nine-membered rings, 6 ten-membered rings, and 1 ketone .Physical And Chemical Properties Analysis

Chelidimerine is a powder with a molecular weight of 720.72 . It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Antiviral Potential Against SARS-CoV-2

Chelidimerine, among other natural molecules from Iranian medicinal plants, has been identified as a potential inhibitor against the main protease (Mpro) and receptor-binding domain (RBD) of SARS-CoV-2. Molecular docking studies suggest that chelidimerine could be proposed as an inhibitor based on binding free energy and interaction types with these proteins (Mousavi et al., 2021).

Antidepressant Effects

Although not directly related to chelidimerine, a study on chelidonic acid (a different compound) showed significant antidepressant effects. It's important to mention this as it highlights the broader potential of compounds related to chelidimerine in medicinal plants (Jeong et al., 2016).

Enzyme Inhibition

Chelidonine, closely related to chelidimerine, has been shown to inhibit human cytochrome P450 enzymes. This demonstrates the potential biochemical impact of compounds similar to chelidimerine (Liu et al., 2018).

Metabolic Activation

In another study, chelidonine's metabolic activation was explored to understand its enzyme inhibition mechanisms. This research could provide insights into chelidimerine's potential effects, given the structural similarities (Liu et al., 2019).

Treatment of Atopic Dermatitis

Chelidonium majus, which contains chelidimerine, has been used to treat various inflammatory diseases, including atopic dermatitis. Its efficacy in reducing symptoms in an animal model highlights its therapeutic potential (Yang et al., 2011).

Antitumor Activities

Chelidonine, again a related compound, has been recognized for its roles in antitumor, analgesic, antibacterial, and spasmolytic activities. These properties bring attention to the therapeutic potential of chelidimerine in similar domains (Xian, 2014).

Multiple Mechanisms in Cancer Cell Lines

A study on chelidonine's impact on MCF-7 breast cancer cells revealed that it triggers multiple mechanisms of cell death, including apoptosis and autophagy. This information could be relevant for chelidimerine's potential in cancer treatment (Noureini & Esmaili, 2014).

Safety And Hazards

properties

IUPAC Name |

1-[(23S)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl]-3-(24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaen-23-yl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H32N2O9/c1-44-30(38-24(7-9-32-42(38)53-19-47-32)26-5-3-21-11-34-36(51-17-49-34)15-28(21)40(26)44)13-23(46)14-31-39-25(8-10-33-43(39)54-20-48-33)27-6-4-22-12-35-37(52-18-50-35)16-29(22)41(27)45(31)2/h3-12,15-16,30-31H,13-14,17-20H2,1-2H3/t30-,31?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQFOSSBJJDEES-FSRLHOSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)CC(=O)CC7C8=C(C=CC9=C8OCO9)C1=C(N7C)C2=CC3=C(C=C2C=C1)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)CC(=O)CC7C8=C(C=CC9=C8OCO9)C1=C(N7C)C2=CC3=C(C=C2C=C1)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H32N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959920 | |

| Record name | 1,3-Bis(13-methyl-13,14-dihydro-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propanone,1,3-bis(13,14-dihydro-13-methyl-[1,3]benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]-phenanthridin-14-yl)-,(R*,S*)- | |

CAS RN |

39110-99-1 | |

| Record name | Chelidimerine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039110991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(13-methyl-13,14-dihydro-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-14-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,3-Trimethyl-2-[3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohex-2-en-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexene](/img/structure/B1204651.png)